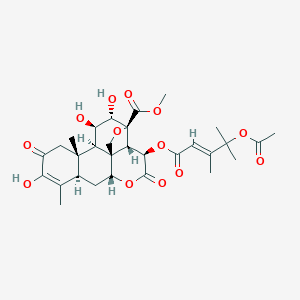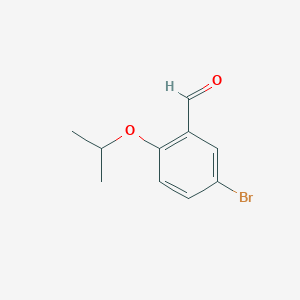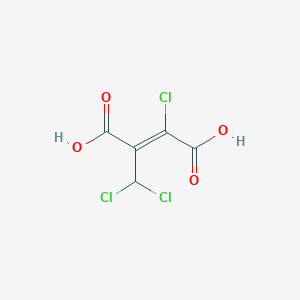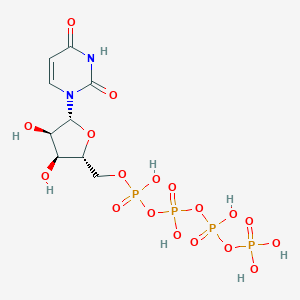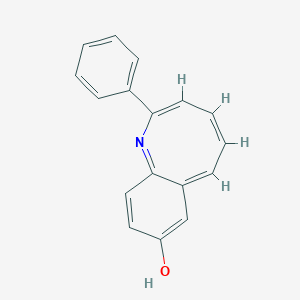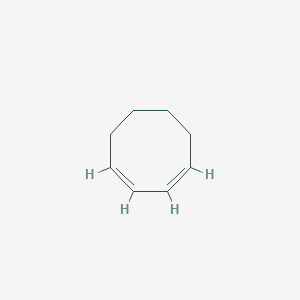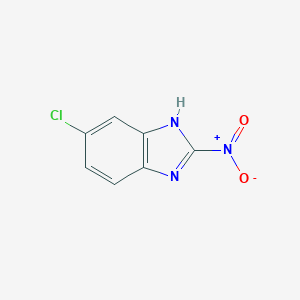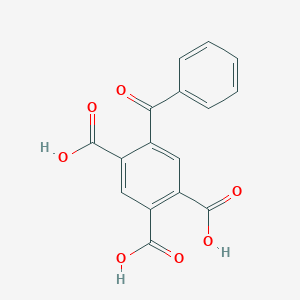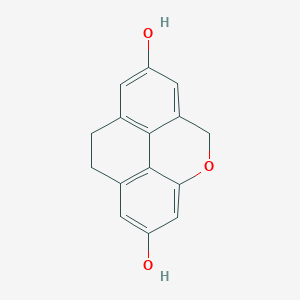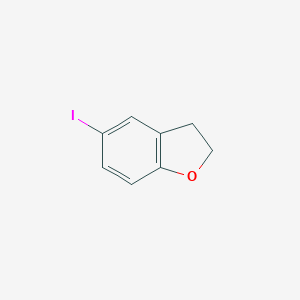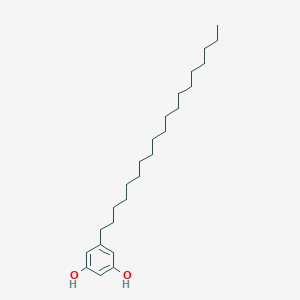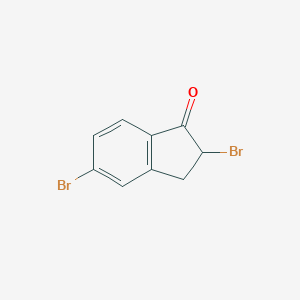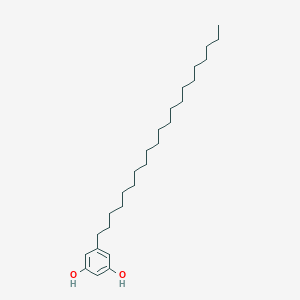
S-(1-Hydroxy-3-buten-2-yl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Hydroxy-3-buten-2-yl)glutathione is a naturally occurring compound that is found in the human body. It is a derivative of glutathione, which is an important antioxidant that helps to protect cells from damage caused by free radicals. S-(1-Hydroxy-3-buten-2-yl)glutathione has been the focus of scientific research due to its potential therapeutic applications.
Wirkmechanismus
S-(1-Hydroxy-3-buten-2-yl)glutathione works by scavenging free radicals in the body, which can cause damage to cells and tissues. It also helps to regulate the immune system, which can help to reduce inflammation in the body. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on cells, helping to prevent damage caused by oxidative stress.
Biochemische Und Physiologische Effekte
S-(1-Hydroxy-3-buten-2-yl)glutathione has a number of biochemical and physiological effects in the body. It has been shown to help regulate the immune system, reduce inflammation, and protect cells from damage caused by free radicals. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on the liver, helping to prevent damage caused by toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it is a naturally occurring compound that is present in the body. This makes it easier to study its effects on the body, as it is less likely to cause adverse reactions. However, one limitation of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Zukünftige Richtungen
There are a number of potential future directions for research on S-(1-Hydroxy-3-buten-2-yl)glutathione. One area of research could focus on its potential as a treatment for inflammatory conditions such as arthritis. Additionally, further research could be done to explore its potential as a protective agent against oxidative stress and toxins. Finally, research could be done to explore the potential of S-(1-Hydroxy-3-buten-2-yl)glutathione as a therapeutic agent in other areas, such as cancer treatment.
Synthesemethoden
S-(1-Hydroxy-3-buten-2-yl)glutathione can be synthesized in the laboratory using a variety of methods. One common method involves the use of glutathione and acrolein, which react to form S-(1-Hydroxy-3-buten-2-yl)glutathione. Another method involves the use of a precursor molecule, which is converted into S-(1-Hydroxy-3-buten-2-yl)glutathione through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
S-(1-Hydroxy-3-buten-2-yl)glutathione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that S-(1-Hydroxy-3-buten-2-yl)glutathione can help to reduce inflammation in the body, which may be beneficial for the treatment of conditions such as arthritis.
Eigenschaften
CAS-Nummer |
133872-49-8 |
|---|---|
Produktname |
S-(1-Hydroxy-3-buten-2-yl)glutathione |
Molekularformel |
C14H23N3O7S |
Molekulargewicht |
377.42 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
InChI-Schlüssel |
NOXPKNNHYRDDCI-AGROOBSYSA-N |
Isomerische SMILES |
C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Sequenz |
XXG |
Synonyme |
1-HBG S-(1-hydroxy-3-buten-2-yl)glutathione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



